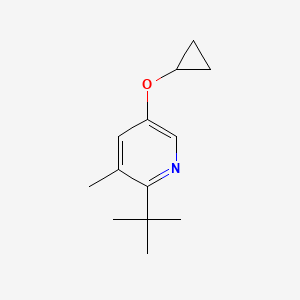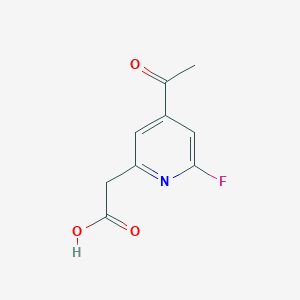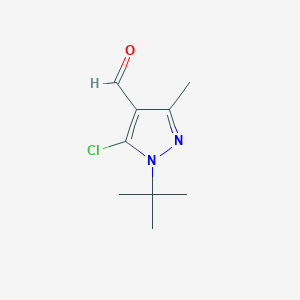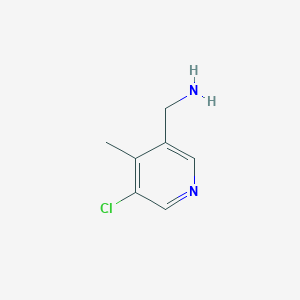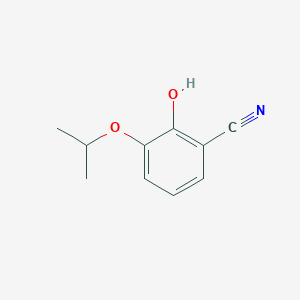
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various organic molecules. The presence of both acetylamino and sulfonyl chloride functional groups in this compound makes it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride typically involves the following steps:
A common synthetic route involves the reaction of 4-amino-6-methylpyridine with acetic anhydride to form 4-(acetylamino)-6-methylpyridine. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.
Oxidation and Reduction: The acetylamino group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: This reaction can be performed using water or aqueous bases such as sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Sulfonic Acid: Formed from hydrolysis reactions.
Various Oxidized or Reduced Products: Depending on the specific conditions used.
Aplicaciones Científicas De Investigación
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to modify or create new molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(Acetylamino)benzenesulfonyl chloride: Similar structure but with a benzene ring instead of a pyridine ring.
4-Acetamidopyridine: Lacks the sulfonyl chloride group.
6-Methylpyridine-2-sulfonyl chloride: Lacks the acetylamino group.
Uniqueness
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride is unique due to the presence of both acetylamino and sulfonyl chloride functional groups on a pyridine ring. This combination of functional groups provides a unique reactivity profile, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C8H9ClN2O3S |
|---|---|
Peso molecular |
248.69 g/mol |
Nombre IUPAC |
4-acetamido-6-methylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H9ClN2O3S/c1-5-3-7(11-6(2)12)4-8(10-5)15(9,13)14/h3-4H,1-2H3,(H,10,11,12) |
Clave InChI |
NJZCEOYDKLDYKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)S(=O)(=O)Cl)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


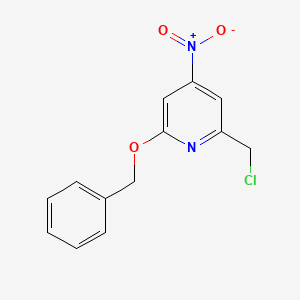
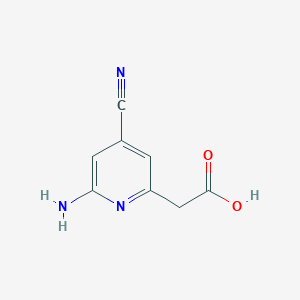

![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)
